N-(4-methoxyphenyl)Glycine
Overview
Description
N-(4-Methoxyphenyl)glycine is a compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by its IUPAC name (4-methoxyanilino)acetic acid .
Synthesis Analysis
A method for the synthesis of α-imino carboxylic acid derivatives, which could potentially include N-(4-methoxyphenyl)glycine, involves the oxidation of N-p-methoxyphenyl (PMP)-protected glycine derivatives using manganese (IV) oxide . This method avoids the use of unstable glyoxic acid derivatives .Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)glycine consists of a glycine backbone with a 4-methoxyphenyl group attached via an amide bond . The presence of the methoxy group may influence the compound’s reactivity and interactions.Scientific Research Applications
Studies on Amino Acids and Peptides
- N-(4-methoxyphenyl)glycine was used in the study of amino acids and peptides, particularly in the synthesis of 1,2,4-triazines from thioacylated amino-acid esters using Lawesson's Reagent (Andersen, Ghattas, & Lawesson, 1983).
Role in Environmental Studies
- Research on herbicide transport through field lysimeters focused on compounds like glyphosate (N-(phosphonomethyl)-glycine), where N-(4-methoxyphenyl)glycine might have structural similarities. This study highlighted the environmental impact and movement of such compounds (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Asymmetric Synthesis in Chemistry
- A nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters was used to synthesize chiral α-aryl glycines, where derivatives of N-(4-methoxyphenyl)glycine were directly useful as chiral secondary amino acid esters (Liu et al., 2020).
Synthesis and Characterization in Biochemistry
- The synthesis and characterization of bis-1,3,4-oxadiazole containing glycine moiety, specifically N-{5-[5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-yl-sulfanyl]-1,3,4-oxadiazole-2-yl-methyl}-4-methoxybenzamide, were described. This compound demonstrated activation and inhibitory effects on certain enzyme activities (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Molecular Basis of Glyphosate Resistance
- Studies on glyphosate (N‐phosphonomethyl‐glycine) resistance through protein engineering have relevance given the structural similarities with N-(4-methoxyphenyl)glycine. This research focuses on mechanisms of resistance in agricultural contexts (Pollegioni, Schonbrunn, & Siehl, 2011).
properties
IUPAC Name |
2-(4-methoxyanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVJSULZTHOJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399389 | |
Record name | N-(4-methoxyphenyl)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)Glycine | |
CAS RN |
22094-69-5 | |
Record name | N-(4-methoxyphenyl)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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